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Compound of Interest

Compound Name:
3-(Benzyloxy)-5-bromopyridin-2-

amine

Cat. No.: B1286677 Get Quote

An In-depth Technical Guide to 3-(Benzyloxy)-5-bromopyridin-2-amine

Overview
3-(Benzyloxy)-5-bromopyridin-2-amine is a substituted pyridine derivative that serves as a

crucial and versatile building block in synthetic organic chemistry. Its unique trifunctional

structure, featuring an amino group, a bromo substituent, and a benzyloxy moiety, makes it a

valuable precursor for the synthesis of complex heterocyclic compounds. The strategic

placement of these functional groups allows for a wide range of chemical transformations,

positioning it as a key intermediate in the development of novel pharmaceutical agents and

functional materials. This document provides a comprehensive overview of its chemical

properties, spectroscopic data, synthesis, reactivity, and applications, with a focus on its utility

in medicinal chemistry.

Chemical and Physical Properties
The fundamental properties of 3-(Benzyloxy)-5-bromopyridin-2-amine are summarized

below. These identifiers and physical characteristics are essential for laboratory handling,

reaction setup, and analytical characterization.
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Property Value Reference(s)

IUPAC Name

5-bromo-3-

(phenylmethoxy)pyridin-2-

amine

[1]

CAS Number 754230-78-9 [1][2]

PubChem CID 20626554 [1]

Molecular Formula C₁₂H₁₁BrN₂O [1][2]

Molecular Weight 279.13 g/mol [1][2]

Appearance
Expected to be a solid at room

temperature.

Boiling Point 376.7°C at 760 mmHg [2]

Melting Point
Data not available in cited

literature.

Solubility

Expected to be soluble in

organic solvents like DMSO,

methanol, dichloromethane;

poorly soluble in water.

Topological Polar Surface Area 48.1 Å² [1]

Spectroscopic Data
Detailed spectroscopic information is critical for the identification and quality control of 3-
(Benzyloxy)-5-bromopyridin-2-amine. While full spectra are available from commercial

suppliers, the expected characteristic signals are outlined below based on the compound's

structure.[2][3]
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Spectroscopy Characteristic Signals

¹H NMR

- ~7.5-7.3 ppm (m, 5H): Aromatic protons of the

phenyl ring.- ~7.6 ppm (d, 1H) & ~7.0 ppm (d,

1H): Two aromatic protons on the pyridine ring.-

~5.1 ppm (s, 2H): Methylene protons of the

benzyloxy group (-O-CH₂-Ph).- ~5.5-6.0 ppm (br

s, 2H): Protons of the primary amine (-NH₂),

which may be broad and exchangeable with

D₂O.

¹³C NMR

- ~150-155 ppm: Carbon bearing the benzyloxy

group (C3).- ~145-150 ppm: Carbon bearing the

amino group (C2).- ~137 ppm: Quaternary

carbon of the phenyl ring attached to the

methylene group.- ~127-129 ppm: Carbons of

the phenyl ring.- ~125 ppm & ~115 ppm:

Carbons of the pyridine ring.- ~105-110 ppm:

Carbon bearing the bromo group (C5).- ~70

ppm: Methylene carbon of the benzyloxy group

(-O-CH₂-Ph).

IR Spectroscopy

- 3450-3300 cm⁻¹: Two bands characteristic of a

primary amine N-H stretch.[4]- 3100-3000 cm⁻¹:

Aromatic C-H stretch.- 1620-1580 cm⁻¹: N-H

bending vibration.[4]- 1580-1450 cm⁻¹: C=C and

C=N stretching of the aromatic rings.- 1250-

1200 cm⁻¹: Aryl-O (ether) C-O stretch.- 1335-

1250 cm⁻¹: Aromatic C-N stretch.[4]

Mass Spec.

- m/z ~278 & ~280: Molecular ion peaks (M⁺,

M+2) exhibiting a characteristic ~1:1 isotopic

pattern due to the presence of one bromine

atom.

Synthesis and Reactivity
Reactivity Profile
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3-(Benzyloxy)-5-bromopyridin-2-amine is a trifunctional molecule with several sites of

reactivity:

Bromo Substituent (-Br): The bromine atom at the C-5 position is the primary site for

transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and

Buchwald-Hartwig amination. This allows for the introduction of a wide variety of carbon- and

heteroatom-based substituents to build molecular complexity.[5]

Amino Group (-NH₂): The primary amine at the C-2 position is nucleophilic and can undergo

reactions such as acylation, alkylation, diazotization, and condensation to form fused

heterocyclic systems (e.g., imidazopyridines).

Benzyloxy Group (-OCH₂Ph): This group is relatively stable but can be cleaved under

hydrogenolysis conditions (e.g., H₂, Pd/C) to reveal a hydroxyl group, providing another point

for functionalization.

General Synthesis Pathway
While multiple synthetic routes exist for substituted pyridines, a common strategy to access 3-
(Benzyloxy)-5-bromopyridin-2-amine involves the benzylation of the corresponding pyridinol.

This protects the hydroxyl group and sets the stage for further modifications.

Caption: General workflow for the synthesis of the title compound.

Experimental Protocol: Synthesis via Williamson Ether
Synthesis
This protocol describes the preparation of 3-(Benzyloxy)-5-bromopyridin-2-amine from 2-

amino-5-bromopyridin-3-ol.

Materials:

2-amino-5-bromopyridin-3-ol (1.0 eq)

Anhydrous potassium carbonate (K₂CO₃) (2.0 eq)

Benzyl bromide (BnBr) (1.2 eq)
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Anhydrous N,N-Dimethylformamide (DMF)

Ethyl acetate (EtOAc)

Brine (saturated NaCl solution)

Deionized water

Anhydrous magnesium sulfate (MgSO₄)

Round-bottom flask, magnetic stirrer, condenser, and nitrogen atmosphere setup

Procedure:

To a dry round-bottom flask under a nitrogen atmosphere, add 2-amino-5-bromopyridin-3-ol

(1.0 eq) and anhydrous potassium carbonate (2.0 eq).

Add anhydrous DMF to the flask to create a stirrable suspension (approx. 0.2 M

concentration).

Stir the mixture at room temperature for 15 minutes.

Add benzyl bromide (1.2 eq) dropwise to the suspension.

Heat the reaction mixture to 60-70°C and stir for 4-6 hours, monitoring the reaction progress

by Thin Layer Chromatography (TLC).

Upon completion, cool the reaction mixture to room temperature.

Workup and Purification:

Pour the reaction mixture into a separatory funnel containing deionized water.

Extract the aqueous layer three times with ethyl acetate.

Combine the organic layers and wash twice with deionized water, followed by one wash with

brine to remove residual DMF.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent

under reduced pressure.

Purify the resulting crude residue by column chromatography on silica gel (e.g., using a

hexane/ethyl acetate gradient) to yield 3-(Benzyloxy)-5-bromopyridin-2-amine as a pure

product.

Applications in Drug Discovery and Medicinal
Chemistry
The structural motifs within 3-(Benzyloxy)-5-bromopyridin-2-amine make it a highly valuable

scaffold for generating libraries of compounds for drug discovery. The pyridine core is a

common feature in many FDA-approved drugs, and the available functional handles allow for

systematic Structure-Activity Relationship (SAR) studies.

Scaffold for Bioactive Molecules: This compound serves as a precursor to more complex

heterocyclic systems. For instance, an isomer, 4-(benzyloxy)-5-bromopyridin-3-amine, is a

key intermediate for synthesizing 7-deazahypoxanthine analogues, which have shown

potential as a new class of antitubulin agents for cancer therapy.[5] These agents have

demonstrated nanomolar potency against various cancer cell lines.[5]

Cross-Coupling Hub: The bromo group at C-5 is readily exploited in palladium-catalyzed

cross-coupling reactions to append various aromatic, heteroaromatic, or aliphatic groups,

which is a cornerstone of modern medicinal chemistry for exploring chemical space.
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Structure-Function Relationships

3-(Benzyloxy)-5-bromopyridin-2-amine
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Bioactive Molecules

Click to download full resolution via product page

Caption: Relationship between the compound's functional groups and its synthetic utility.

Safety and Handling
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3-(Benzyloxy)-5-bromopyridin-2-amine is intended for research and development use only.

While specific toxicity data is not available, related brominated aromatic amines should be

handled with care.

Handling: Use standard personal protective equipment (PPE), including safety glasses, a lab

coat, and chemical-resistant gloves. Handle in a well-ventilated area or a chemical fume

hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible

materials. Recommended storage conditions are 2-8°C, protected from light.[2]

Hazards: Based on related compounds like 3-bromo-5-phenylmethoxypyridine, potential

hazards may include being harmful if swallowed, causing skin and serious eye irritation, and

causing respiratory irritation.[6]

Conclusion
3-(Benzyloxy)-5-bromopyridin-2-amine is a high-value synthetic intermediate with significant

potential in the field of drug discovery. Its well-defined reactive sites allow for predictable and

versatile chemical transformations, enabling the efficient construction of complex molecular

architectures. The data and protocols presented in this guide offer a technical foundation for

researchers and scientists looking to incorporate this valuable building block into their synthetic

programs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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